molecular formula C14H12N4O B4248862 3-(2-methylbenzyl)pteridin-4(3H)-one

3-(2-methylbenzyl)pteridin-4(3H)-one

Cat. No.: B4248862
M. Wt: 252.27 g/mol
InChI Key: IWRQQZKYGLINMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylbenzyl)pteridin-4(3H)-one is a synthetic pteridine derivative designed for pharmaceutical and biochemical research. The pteridin-4(3H)-one scaffold is a heterocyclic core of significant scientific interest due to its structural resemblance to biologically essential pterins and lumazines found in nature . This core structure is known for its role as a cofactor in enzymatic reactions and as a key component in fluorescent probes . Pteridine derivatives have demonstrated a range of biological activities in scientific studies. Prior research on structurally related 4(3H)-pteridinones has highlighted their potential as therapeutic agents, with specific compounds being investigated for antiallergic and bronchodilator applications . The specific substitution with a 2-methylbenzyl group at the 3-position of the pteridin-4(3H)-one core is intended to modulate the compound's physicochemical properties and interaction with biological targets, offering researchers a valuable tool for structure-activity relationship (SAR) studies . This makes it a compound of interest in medicinal chemistry programs aimed at developing novel enzyme inhibitors or receptor modulators. This product is strictly for research and further manufacturing use, and is not intended for diagnostic or therapeutic human use . Researchers should handle this material with appropriate safety precautions. For specific handling and storage information, please refer to the corresponding Safety Data Sheet (SDS).

Properties

IUPAC Name

3-[(2-methylphenyl)methyl]pteridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-10-4-2-3-5-11(10)8-18-9-17-13-12(14(18)19)15-6-7-16-13/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRQQZKYGLINMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=NC=CN=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Pteridine derivatives, including 3-(2-methylbenzyl)pteridin-4(3H)-one, have been studied for their anticancer properties. Research indicates that modifications in the pteridine structure can enhance selectivity and potency against specific cancer targets, such as PI3K and mTOR pathways. For instance, compounds with a methyl group at the C4 position have shown improved binding affinity to the unique binding pocket of these kinases, which is crucial for selective inhibition .

Case Study:
In a xenograft model using U87 glioma cells, a derivative of 3-(2-methylbenzyl)pteridin-4(3H)-one was administered orally. The results demonstrated a significant reduction in tumor volume by 25%, highlighting its potential as an effective anticancer agent .

Selective Inhibition of Kinases

The compound has been identified as a selective inhibitor for PI3K-C2α, which plays a critical role in cellular processes such as growth and metabolism. The structure-activity relationship (SAR) studies have shown that specific substitutions on the pteridinone scaffold can lead to enhanced selectivity and potency against this kinase without affecting other isoforms .

Table 1: Inhibitory Activity of Pteridinone Derivatives Against PI3K-C2α

CompoundIC50 (μM)Selectivity
72.6High
80.51Very High
120.70Moderate
131.6Moderate

This table illustrates how structural modifications can lead to varying degrees of inhibitory activity against PI3K-C2α, emphasizing the importance of SAR in drug design.

Pharmacokinetics and Toxicity

Studies on the pharmacokinetics of pteridinone derivatives indicate favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents. Additionally, toxicity assessments have shown that these compounds can be nontoxic at effective doses, which is a critical factor in drug development .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 2-methylbenzyl group in the target compound provides moderate steric bulk compared to the triazolyl-benzyl group in , which introduces additional hydrogen-bonding capabilities.
  • Molecular Weight : Derivatives with aromatic substituents (e.g., triazolyl-benzyl or chlorofluorophenyl) exhibit higher molecular weights (>290 g/mol) compared to simpler alkyl-substituted analogs .

Comparison with Halide Substitution :

  • 2-Amino-6-(halomethyl) derivatives (e.g., chloromethyl or bromomethyl) are synthesized via nucleophilic substitution, leveraging reactive C6 positions for further functionalization .

Stability and Reactivity

  • Stability : Halogenated derivatives (e.g., 4-chloropteridine 87) demonstrate sufficient stability for purification via silica gel chromatography, attributed to electron-withdrawing groups enhancing resonance stabilization .
  • Reactivity: The chloromethyl group in 2-amino-6-(chloromethyl)pteridin-4(3H)-one (HCl) is prone to nucleophilic displacement, making it a versatile intermediate for further derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(2-methylbenzyl)pteridin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2-methylbenzyl)pteridin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.